Halofantrine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Halofantrine N-Oxide is a derivative of the antimalarial drug halofantrine. Halofantrine belongs to the phenanthrene class of compounds and is used to treat malaria, particularly strains resistant to other treatments . This compound retains the core structure of halofantrine but includes an N-oxide functional group, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Halofantrine N-Oxide typically involves the oxidation of halofantrine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective formation of the N-oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Halofantrine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, depending on the specific reaction conditions .
Scientific Research Applications
Halofantrine N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of N-oxide functional groups.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its antimalarial properties and potential use in treating other parasitic infections.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of Halofantrine N-Oxide is similar to that of halofantrine. It is believed to inhibit the polymerization of heme molecules by the parasite enzyme heme polymerase, leading to the accumulation of toxic heme and subsequent death of the parasite . Additionally, this compound may interact with other molecular targets, such as potassium channels, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Halofantrine: The parent compound, used as an antimalarial drug.
Lumefantrine: Another phenanthrene derivative with antimalarial properties.
Quinine: A well-known antimalarial drug with a similar mechanism of action.
Uniqueness
Halofantrine N-Oxide is unique due to the presence of the N-oxide functional group, which can alter its chemical reactivity and biological activity compared to its parent compound and other similar drugs .
Properties
Molecular Formula |
C26H30Cl2F3NO2 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
N-butyl-N-[3-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]-3-hydroxypropyl]butan-1-amine oxide |
InChI |
InChI=1S/C26H30Cl2F3NO2/c1-3-5-10-32(34,11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3 |
InChI Key |
YNAQRFGKBJJLJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.